2-(2-ニトロエチル)安息香酸

概要

説明

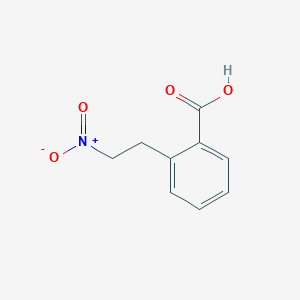

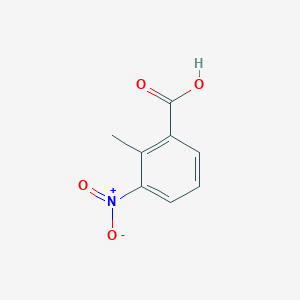

2-(2-Nitroethyl)benzoic acid (2-NEBA) is an organic compound with a wide range of applications in the pharmaceutical and biochemical industries. It is a derivative of benzoic acid and is a member of the nitroalkyl group of compounds. 2-NEBA is a colorless solid that is soluble in water and has a melting point of approximately 66 °C. It is an important intermediate in the synthesis of other compounds, including nitroalkylbenzene derivatives, nitroalkylphenols, and nitroalkylbenzimidazole. It is also used as a reagent in the synthesis of nitroalkyl compounds, and as a catalyst in the synthesis of nitroalkyl compounds.

科学的研究の応用

アルカリ脱離研究

この化合物は、2-(2-ニトロビニル)安息香酸の存在に関する研究で使用されており、β置換ニトロ化合物のアルカリ脱離の理解に貢献しています . 3-フタリジルニトロメタンに水性アルカリを作用させると、不安定な2-(2-ニトロビニル)安息香酸イオンが生成され、これは迅速にヒドロキシルイオンを付加して2-(1-ヒドロキシ-2-ニトロエチル)安息香酸のジアニオンを形成することが示されています .

界面電荷移動遷移

2-(2-ニトロエチル)安息香酸は、有機化合物と無機半導体間の界面電荷移動遷移(ICTT)の研究に使用できる可能性があります . ICTTは、無色の有機分子による可視光吸収と直接電荷分離という独自の機能により、太陽エネルギー変換と化学センシングにおける潜在的な用途のために注目を集めています .

他の化合物の合成

2-(2-ニトロエチル)安息香酸は、他の化学化合物の合成における前駆体として使用できる可能性があります。 たとえば、2-(2-ニトロビニル)安息香酸の合成に使用できます .

Safety and Hazards

作用機序

Target of Action

The compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

It is known that the compound undergoes a decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of the compound . The rupture of the O–C single bond occurs heterolytically, while the rupture of the C–H bond occurs homolytically, leading to the formation of a pseudoradical hydrogen atom .

Biochemical Pathways

For instance, it is a precursor for a wide array of primary and secondary metabolites . It is also involved in the core β-oxidative pathway for its biosynthesis in plants .

Result of Action

The decomposition of the compound yields benzoic acid, which is known to have antimicrobial properties . The specific effects of 2-(2-Nitroethyl)benzoic acid on molecular and cellular processes require further investigation.

生化学分析

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(2-Nitroethyl)benzoic acid, can interact with various enzymes and proteins . For instance, benzoic acid has been found to interact with enzymes involved in the biosynthesis of volatile benzenoids . These interactions could potentially influence the biochemical reactions involving 2-(2-Nitroethyl)benzoic acid.

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells . For example, benzoic acid has been found to exert antimicrobial effects in the gastrointestinal tract of piglets

Molecular Mechanism

A study on the decomposition of nitroethyl benzoate, a related compound, found that it undergoes a one-step mechanism involving the rupture of O–C and C–H single bonds . This process could potentially influence the interactions of 2-(2-Nitroethyl)benzoic acid with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the solubility and distribution of benzoic acid, a related compound, can vary with temperature . This could potentially influence the stability, degradation, and long-term effects of 2-(2-Nitroethyl)benzoic acid in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that benzoic acid, a related compound, can improve the performance of young pigs when supplemented in the diet

Metabolic Pathways

It is known that benzoic acid, a related compound, is involved in various metabolic pathways . For example, benzoic acid is a precursor for many primary and secondary metabolites and is involved in the biosynthesis of volatile benzenoids . It is possible that 2-(2-Nitroethyl)benzoic acid could be involved in similar metabolic pathways.

Transport and Distribution

It is known that the solubility and distribution of benzoic acid, a related compound, can vary with pH . This could potentially influence the transport and distribution of 2-(2-Nitroethyl)benzoic acid within cells and tissues.

Subcellular Localization

It is known that the subcellular localization of proteins can be predicted using machine learning models . It is possible that similar methods could be used to predict the subcellular localization of 2-(2-Nitroethyl)benzoic acid.

特性

IUPAC Name |

2-(2-nitroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKWDBCIPCCQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557545 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115912-92-0 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)